(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is a compound that belongs to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic that are widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity and is used in various medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the β-lactam ring, which is a key structural component of cephalosporins.
Cyclization: The β-lactam ring is then cyclized to form the bicyclic structure.
Functional Group Modifications: Various functional groups are introduced to the bicyclic structure to achieve the desired chemical properties.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Fermentation: The initial step often involves the fermentation of specific microorganisms to produce the β-lactam precursor.
Chemical Synthesis: The precursor is then subjected to chemical synthesis to form the final compound.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties.
Wissenschaftliche Forschungsanwendungen
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action.
Medicine: It is used in the development of new antibiotics to treat resistant bacterial infections.
Industry: The compound is used in the production of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid involves inhibiting bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another cephalosporin derivative with similar antibacterial properties.
Loracarbef: A cephalosporin antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its broad-spectrum antibacterial activity and stability against β-lactamase enzymes.
Eigenschaften
Molekularformel |
C8H10N2O4 |
---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-8-4(7(12)13)2-3-14-10(8)6(11)5(8)9/h2,5H,3,9H2,1H3,(H,12,13)/t5-,8-/m1/s1 |
InChI-Schlüssel |
VDADTIJCUIJHNF-SVGQVSJJSA-N |
Isomerische SMILES |
C[C@@]12[C@@H](C(=O)N1OCC=C2C(=O)O)N |
Kanonische SMILES |
CC12C(C(=O)N1OCC=C2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.